molecular formula C3H8O<br>C3H8O<br>CH3CHOHCH3 B130326 Isopropanol CAS No. 67-63-0

Isopropanol

Cat. No.: B130326
CAS No.: 67-63-0
M. Wt: 60.10 g/mol
InChI Key: KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Description

Isopropyl alcohol, also known as 2-propanol or isopropanol, is a colorless, flammable liquid with a pungent alcoholic odor. It is one of the most common members of the alcohol family of organic compounds and was the first commercial synthetic alcohol. Chemists at the Standard Oil Company of New Jersey (later Exxon Mobil) first produced it in 1920 while studying petroleum by-products . Isopropyl alcohol is widely used in various applications, including as a solvent, antiseptic, and disinfectant .

Chemical Reactions Analysis

Decomposition Pathways

Isopropanol undergoes thermal decomposition primarily through two competing pathways:

1.1 Dehydration to Propylene
The molecular dehydration reaction forms propylene (C₃H₆) and water via a four-center concerted mechanism:
Reaction:
 CH3 2CHOHC3H6+H2O\text{ CH}_3\text{ }_2\text{CHOH}\rightarrow \text{C}_3\text{H}_6+\text{H}_2\text{O}
This reaction dominates at high temperatures (976–1000 K) and pressures (~12.5 atm), with a rate constant described by:
k=8.52×106T2.12exp(30,667T)cm3 mol sk=8.52\times 10^6\,T^{2.12}\,\exp\left(-\frac{30,667}{T}\right)\,\text{cm}^3\text{ mol s}
Uncertainties in the rate constant arise from radical-trapping experiments using toluene or 1,3,5-trimethylbenzene to suppress secondary reactions .

1.2 C–C Bond Fission
C–C bond cleavage produces acetone (CH₃COCH₃) and methane (CH₄):
Reaction:
 CH3 2CHOHCH3COCH3+H2\text{ CH}_3\text{ }_2\text{CHOH}\rightarrow \text{CH}_3\text{COCH}_3+\text{H}_2
This pathway is less dominant, with rate constants uncertain by ~2 orders of magnitude due to insensitivity in experimental data .

Decomposition Pathway Products Rate Constant (k) Conditions
DehydrationC₃H₆ + H₂O8.52×106T2.12e30,667/T8.52\times 10^6\,T^{2.12}e^{-30,667/T}12.5 atm, 976–1000 K
C–C FissionCH₃COCH₃ + H₂k1013cm3 mol sk\approx 10^{13}\,\text{cm}^3\text{ mol s}Theoretical estimates

Oxidation Reactions

2.1 Catalytic Oxidation to Acetone
this compound oxidizes to acetone (CH₃COCH₃) via dehydrogenation or using oxidizing agents like chromic acid:
Reaction:
 CH3 2CHOH CH3 2CO+H2\text{ CH}_3\text{ }_2\text{CHOH}\rightarrow \text{ CH}_3\text{ }_2\text{CO}+\text{H}_2
Copper catalysts at 300–400°C enhance this process .

2.2 Complete Oxidation to CO₂
In the presence of metal oxide catalysts (e.g., Cr₂O₃ or Fe₂O₃), this compound undergoes total oxidation:
Reaction Sequence:
 CH3 2CHOH CH3 2COCO2\text{ CH}_3\text{ }_2\text{CHOH}\rightarrow \text{ CH}_3\text{ }_2\text{CO}\rightarrow \text{CO}_2
Cr₂O₃ shows higher activity (Ea=2.87kJ molE_a=2.87\,\text{kJ mol}) than Fe₂O₃ (Ea=5.37kJ molE_a=5.37\,\text{kJ mol}) .

Acid-Catalyzed Reactions

3.1 Esterification
this compound reacts with sulfuric acid to form isopropyl sulfate intermediates, which hydrolyze back to the alcohol under controlled conditions :
Reaction:
 CH3 2CHOH+H2SO4 CH3 2CHOSO3H CH3 2CHOH+H2SO4\text{ CH}_3\text{ }_2\text{CHOH}+\text{H}_2\text{SO}_4\rightarrow \text{ CH}_3\text{ }_2\text{CHOSO}_3\text{H}\rightarrow \text{ CH}_3\text{ }_2\text{CHOH}+\text{H}_2\text{SO}_4

3.2 Dehydration to Propene
Concentrated sulfuric acid catalyzes dehydration to propene (C₃H₆) at elevated temperatures:
Reaction:
 CH3 2CHOHH2SO4C3H6+H2O\text{ CH}_3\text{ }_2\text{CHOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_3\text{H}_6+\text{H}_2\text{O}

Reactions with Metals and Halides

4.1 Alkoxide Formation
this compound reacts with active metals (e.g., potassium) or metal halides (e.g., TiCl₄) to form isopropoxides:
Reaction with Titanium Tetrachloride:
TiCl4+4 CH3 2CHOHTi OCH CH3 2 4+4HCl\text{TiCl}_4+4\,\text{ CH}_3\text{ }_2\text{CHOH}\rightarrow \text{Ti OCH CH}_3\text{ }_2\text{ }_4+4\,\text{HCl}

4.2 Halogenation
Phosphorus tribromide (PBr₃) converts this compound to 2-bromopropane:
Reaction:
 CH3 2CHOH+PBr3 CH3 2CHBr+H3PO3\text{ CH}_3\text{ }_2\text{CHOH}+\text{PBr}_3\rightarrow \text{ CH}_3\text{ }_2\text{CHBr}+\text{H}_3\text{PO}_3

Pyrolysis and Combustion Kinetics

This compound pyrolysis (1.26–1.42 atm, 1127–2162 K) produces water, CO, and light hydrocarbons (e.g., methane, ethylene). Key findings include:

  • Water Formation: Arises from dehydration and secondary oxidation steps .

  • CO Production: Peaks at ~1500 K due to acetone decomposition .

Parameter Value Conditions
Dehydration Rate8.52×106T2.12e30,667/T8.52\times 10^6\,T^{2.12}e^{-30,667/T}12.5 atm, 976–1000 K
Cr₂O₃ Activation Energy2.87 kJ/molLiquid-phase oxidation
Ignition Delay (10 atm)0.3–2.5 ms942–1428 K, stoichiometric

Scientific Research Applications

Biological Specimen Preservation

Isopropanol is widely used as a preservative for biological specimens due to its lower toxicity compared to formaldehyde. Solutions of 70-99% this compound are effective in preserving tissues for histological studies, allowing for better morphological analysis without significant alteration of the specimen's structure .

DNA Extraction

In molecular biology, this compound plays a crucial role in DNA extraction protocols. It precipitates DNA from aqueous solutions, allowing researchers to isolate and purify genetic material effectively. The process typically involves adding this compound to a DNA solution, followed by centrifugation to form a pellet of DNA .

Chemical Synthesis and Reactions

This compound serves as a solvent in various chemical reactions and synthesis processes. It is particularly useful in organic synthesis where it acts as a medium for reactions involving polar compounds . Additionally, it is used in the production of acetone through the dehydrogenation of this compound, which has implications in both industrial and laboratory settings.

Cleaning and Disinfecting Agent

This compound's antibacterial properties make it an ideal choice for cleaning agents in both household and industrial environments. It is commonly found in disinfectants, hand sanitizers, and surface cleaners used in hospitals, laboratories, and food processing facilities .

Solvent in Paints and Coatings

In the paint and coatings industry, this compound acts as a solvent for nitrocellulose-based lacquers and thinners, enhancing the application properties of paints . Its ability to dissolve various polymers makes it valuable for formulating coatings that require quick drying times.

Electronics Manufacturing

In semiconductor manufacturing, this compound is used as an additive in alkaline anisotropic etching processes for silicon wafers. This application helps improve the etching rate on specific crystal planes during the fabrication of microelectronic devices . this compound's effectiveness in cleaning electronic components also makes it essential for maintaining equipment .

Solvent for Drug Formulation

This compound is utilized as a solvent in the pharmaceutical industry for drug formulation and purification processes. It aids in the extraction of active pharmaceutical ingredients (APIs) from plant materials and facilitates the crystallization process during drug manufacturing .

Antiseptic Use

Due to its antiseptic properties, 70% this compound solutions are widely used for skin disinfection before surgical procedures or injections. Its rapid evaporation rate minimizes skin irritation while ensuring effective microbial reduction .

Comparison with Similar Compounds

Isopropyl alcohol is often compared with other alcohols such as ethanol and methanol:

Isopropyl alcohol’s unique properties, such as its effectiveness as a disinfectant and solvent, make it a valuable compound in various fields.

Biological Activity

Isopropanol, also known as isopropyl alcohol or 2-propanol, is a widely used solvent and antiseptic. Its biological activity is of significant interest due to its implications in toxicology, pharmacology, and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacokinetics, toxicity, immunomodulatory effects, and case studies highlighting its clinical significance.

Pharmacokinetics of this compound

This compound is rapidly absorbed through various routes including inhalation, oral ingestion, and dermal application. Key pharmacokinetic parameters include:

  • Absorption : this compound has high bioavailability when inhaled or ingested. Inhalation leads to rapid absorption into the bloodstream, with peak plasma concentrations typically reached within 30 minutes.
  • Metabolism : It is primarily metabolized in the liver by alcohol dehydrogenase to acetone, which is then further metabolized or excreted. The half-life of this compound ranges from 2.5 to 8 hours depending on individual metabolic rates and health conditions .
  • Excretion : Approximately 20% of absorbed this compound can be excreted unchanged in urine, while the remainder is converted to acetone .

Toxicity and Safety Profile

This compound exhibits a relatively low order of acute toxicity but can lead to significant health issues upon overexposure. The following points summarize its toxicological profile:

  • Acute Toxicity : Symptoms of acute toxicity include dizziness, headache, nausea, vomiting, and in severe cases, respiratory depression and coma. The lethal dose for humans is estimated to be around 250 mL .
  • Chronic Toxicity : Long-term exposure can lead to renal damage and immunosuppression. Studies indicate that chronic inhalation at high concentrations resulted in renal tubular injury in animal models .
  • Developmental Effects : Research indicates that no adverse reproductive effects were observed at doses below the NOAEL (No Observed Adverse Effect Level) of 400 mg/kg/day for rats .

Immunomodulatory Effects

Recent studies have revealed that this compound may have immunosuppressive properties:

  • In Vitro Studies : this compound exposure has been shown to reduce the activity of T lymphocytes and natural killer (NK) cells at concentrations as low as 0.08–0.16% (13–26 mM). This suggests potential effects on both adaptive and innate immune responses .
  • Animal Models : In mouse models of acute intoxication, this compound exposure led to reduced production of inflammatory cytokines, indicating a significant immunosuppressive effect .

Case Studies

Several case studies illustrate the clinical implications of this compound exposure:

  • Transdermal Poisoning Case : A report described a patient who developed significant toxicity due to transdermal absorption of this compound. Symptoms included altered mental status and hypoglycemia, necessitating intensive care treatment. This highlights the risks associated with dermal exposure in sensitive individuals .
  • Acute Overdose Analysis : Another case involved an unusual acute overdose within an emergency department setting. Serial serum concentration measurements provided insights into the pharmacokinetics during acute intoxication, emphasizing the need for careful monitoring in cases of suspected poisoning .

Summary Table of Biological Activity

Aspect Findings
Absorption Rapid absorption via inhalation and dermal routes; peak plasma levels within 30 minutes
Metabolism Primarily metabolized to acetone; half-life 2.5-8 hours
Acute Toxicity Symptoms include dizziness and nausea; lethal dose ~250 mL
Chronic Toxicity Potential renal damage; immunosuppressive effects observed
Immunomodulation Reduces T cell and NK cell activity; significant effects noted at low concentrations
Case Studies Documented cases of transdermal poisoning and acute overdose with detailed pharmacokinetic analysis

Q & A

Q. Basic: What experimental methodologies are standard for quantifying isopropanol in complex mixtures?

Answer: Gas chromatography (GC) coupled with headspace sampling is a widely accepted method for quantifying this compound in multicomponent systems, particularly in fermentation or solvent mixtures. The headspace technique minimizes matrix interference by isolating volatile compounds like this compound. A validated approach involves using an internal standard (e.g., tert-butanol) to correct for instrumental variability . For reproducible results, parameters such as oven temperature, equilibrium time, and sample volume must be optimized using statistical designs like Central Composite Design (CCD) .

Q. Advanced: How can response surface methodology (RSM) optimize this compound extraction or synthesis parameters?

Answer: RSM integrates multivariate analysis to identify optimal conditions for this compound-related processes. For example, in DNA extraction, RSM can model interactions between centrifugation time and this compound-to-solution volume ratios to maximize yield while minimizing impurities . A second-order polynomial equation (derived from CCD experiments) quantifies relationships between variables (e.g., Y=β0+βiXi+βiiXi2+βijXiXjY = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j) . Validation involves confirmatory runs and ANOVA to assess model adequacy (p<0.05p < 0.05) .

Q. Advanced: How should researchers resolve contradictions in liquid-liquid equilibrium (LLE) data for this compound-containing systems?

Answer: Discrepancies in LLE data (e.g., for n-hexane-isopropanol-acetonitrile systems) often arise from non-ideal molecular interactions or measurement errors. To address this:

  • Compare experimental tie-line data with literature values using consistency tests (e.g., Bachman or Hand equations).
  • Validate thermodynamic models (e.g., NRTL or UNIQUAC) by calculating root-mean-square deviations (RMSD) between experimental and predicted values .
  • Replicate experiments at controlled temperatures and purity levels to isolate confounding variables .

Q. Basic: What steps ensure reproducibility in this compound-based experimental protocols?

Answer: Reproducibility requires:

  • Detailed Methodology : Document all parameters (e.g., solvent grades, temperature, agitation speed) as per IUPAC guidelines .
  • Validation : Include positive controls (e.g., pure this compound standards) and triplicate runs to assess precision.
  • Data Transparency : Report outliers and justify exclusions using statistical criteria (e.g., Grubbs’ test) .

Q. Advanced: How are statistical models applied to predict this compound behavior in multi-component systems?

Answer: Advanced models like the NRTL (Non-Random Two-Liquid) equation correlate activity coefficients with phase compositions. For example, in ternary systems (this compound + n-hexane + solvent), model parameters (αij,Δgij\alpha_{ij}, \Delta g_{ij}) are fitted to experimental LLE data. The RMSD between calculated and experimental values should be <2% for validation . Computational tools (ASPEN Plus, COSMO-RS) can automate parameter estimation and sensitivity analysis .

Q. Basic: How to mitigate interference from co-solvents when analyzing this compound via chromatography?

Answer: Use selective detection methods (e.g., FID for GC) and column phases (e.g., PEG-based for polar compounds). For complex matrices:

  • Employ gradient elution in HPLC to separate this compound from co-eluting peaks.
  • Validate specificity via spiked recovery tests (85–115% recovery acceptable) .

Q. Advanced: What strategies improve data clarity when presenting this compound phase diagrams or reaction kinetics?

Answer: For phase diagrams:

  • Use ternary plots with tie lines and binodal curves, annotated with experimental vs. model-predicted data points .
  • In kinetic studies, apply Arrhenius plots to illustrate temperature dependence, reporting R2R^2 values for linearity .
  • Tabulate key parameters (e.g., partition coefficients, rate constants) with uncertainties (± standard deviation) .

Q. Advanced: How to integrate computational chemistry with experimental data for this compound systems?

Answer: Molecular dynamics (MD) simulations can predict this compound’s solvation behavior, validated by experimental LLE or spectroscopic data. For instance:

  • Compare simulated activity coefficients with NRTL-fitted values .
  • Use density functional theory (DFT) to model hydrogen-bonding interactions in this compound-water mixtures, correlating with IR spectral shifts .

Q. Basic: What ethical considerations apply to this compound use in biological research?

Answer: While this compound is generally low-risk, protocols must address:

  • Toxicity : Use fume hoods for large-scale applications and adhere to OSHA exposure limits (400 ppm).
  • Waste Disposal : Neutralize this compound waste with oxidizing agents before disposal, following institutional guidelines .

Properties

IUPAC Name

propan-2-ol
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InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3
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InChI Key

KFZMGEQAYNKOFK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)O
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Molecular Formula

C3H8O, Array, (CH3)2CHOH
Record name ISOPROPANOL
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DSSTOX Substance ID

DTXSID7020762
Record name Isopropanol
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Molecular Weight

60.10 g/mol
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Physical Description

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol.
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Boiling Point

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F
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Flash Point

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg
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Impurities

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max).
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Color/Form

Colorless liquid

CAS No.

67-63-0
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Melting Point

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isopropanol
Reactant of Route 2
Isopropanol
Reactant of Route 3
Isopropanol
Reactant of Route 4
Isopropanol
Reactant of Route 5
Isopropanol
Reactant of Route 6
Isopropanol

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